N-[1-(3-Chlorobenzyl)-5-ethoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide
N-[1-(3-Chlorobenzyl)-5-ethoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide
Brand Name:
Vulcanchem
CAS No.:
1009479-51-9
VCID:
VC0349156
InChI:
InChI=1S/C19H19ClN2O3/c1-3-25-15-7-8-17-16(10-15)18(21-12(2)23)19(24)22(17)11-13-5-4-6-14(20)9-13/h4-10,18H,3,11H2,1-2H3,(H,21,23)
SMILES:
CCOC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)CC3=CC(=CC=C3)Cl
Molecular Formula:
C19H19ClN2O3
Molecular Weight:
358.8g/mol
N-[1-(3-Chlorobenzyl)-5-ethoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide
CAS No.: 1009479-51-9
Main Products
VCID: VC0349156
Molecular Formula: C19H19ClN2O3
Molecular Weight: 358.8g/mol
CAS No. | 1009479-51-9 |
---|---|
Product Name | N-[1-(3-Chlorobenzyl)-5-ethoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide |
Molecular Formula | C19H19ClN2O3 |
Molecular Weight | 358.8g/mol |
IUPAC Name | N-[1-[(3-chlorophenyl)methyl]-5-ethoxy-2-oxo-3H-indol-3-yl]acetamide |
Standard InChI | InChI=1S/C19H19ClN2O3/c1-3-25-15-7-8-17-16(10-15)18(21-12(2)23)19(24)22(17)11-13-5-4-6-14(20)9-13/h4-10,18H,3,11H2,1-2H3,(H,21,23) |
Standard InChIKey | RYIUMZGCQLMKOK-UHFFFAOYSA-N |
SMILES | CCOC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)CC3=CC(=CC=C3)Cl |
Canonical SMILES | CCOC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)CC3=CC(=CC=C3)Cl |
PubChem Compound | 17582716 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume